molecular formula C12H13ClN2O3S B3035497 4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether CAS No. 321998-04-3

4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether

Cat. No.: B3035497
CAS No.: 321998-04-3
M. Wt: 300.76 g/mol
InChI Key: FLZDGUKQMULAQL-UHFFFAOYSA-N
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Description

4-Chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether is a heterocyclic compound featuring a pyrazole core substituted with a methylsulfonyl group at the 1-position and a 4-chlorophenyl ether moiety at the 5-position. The methylsulfonyl group (-SO₂CH₃) is electron-withdrawing, influencing the pyrazole ring's electronic properties, while the 4-chlorophenyl ether introduces steric bulk and additional electron withdrawal.

Properties

IUPAC Name

5-[1-(4-chlorophenoxy)ethyl]-1-methylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-9(18-11-5-3-10(13)4-6-11)12-7-8-14-15(12)19(2,16)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZDGUKQMULAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1S(=O)(=O)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190531
Record name 5-[1-(4-Chlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-04-3
Record name 5-[1-(4-Chlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321998-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(4-Chlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Silica Cat P-DPP (1 mol%) with K₃PO₄ in isopropanol/water.
  • Microwave Irradiation : 100 W at 110°C for 5–7 minutes, achieving 96% yield.
  • Conventional Heating : Comparable yields (92–94%) require 3–4 hours at 80°C.
Parameter Microwave Method Conventional Method
Time 5–7 min 180–240 min
Yield 96% 92–94%
Catalyst Loading 1 mol% 1 mol%

This method minimizes side products like dehalogenated pyrazoles, attributed to the rapid, uniform heating of microwave irradiation.

Sequential Functionalization: Sulfonylation and Etherification

Methylsulfonyl Group Introduction

Sulfonylation of the pyrazole nitrogen is achieved using methanesulfonyl chloride under basic conditions. For example, treating 5-(1-hydroxyethyl)-1H-pyrazole with methanesulfonyl chloride and triethylamine in dichloromethane yields the sulfonylated intermediate.

Ether Linkage Formation

The ethyl ether bridge is formed via nucleophilic substitution. Reacting the sulfonylated pyrazole with 4-chlorophenol in the presence of NaI and K₂CO₃ in chloroform affords the target compound.

Critical Parameters :

  • Base Selection : K₂CO₃ outperforms NaOH due to reduced hydrolysis risk.
  • Solvent : Chloroform enhances reactivity compared to THF or DMF.
  • Temperature : 0°C for 24 hours minimizes by-products like elimination derivatives.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation Simple starting materials Multi-step, moderate yields 60–75%
Suzuki Coupling High regioselectivity, scalability Requires specialized catalysts 92–96%
Sequential Functionalization Flexibility in step order Sensitive to moisture, long reaction times 70–85%

Mechanistic Insights and Side Reactions

  • Suzuki Coupling Mechanism : The palladium catalyst facilitates oxidative addition of the bromopyrazole, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Competing protodeboronation is suppressed by microwave heating.
  • Sulfonylation Challenges : Over-sulfonylation at the pyrazole N2 position is avoided by using stoichiometric methanesulfonyl chloride.
  • Etherification By-Products : Competing elimination to form alkenes is mitigated by low-temperature conditions.

Purification and Characterization

Final purification employs silica gel chromatography with hexane/ethyl acetate (80:1 to 50:1). Characterization via $$ ^1H $$ NMR confirms:

  • Pyrazole protons : δ 6.5–7.2 ppm (doublets for H4 and H5).
  • Methylsulfonyl group : δ 3.2 ppm (singlet).
  • 4-Chlorophenyl moiety : δ 7.3–7.5 ppm (aromatic protons).

Industrial-Scale Considerations

The Suzuki coupling route is preferred for scalability due to:

  • Catalyst Recyclability : Silica Cat P-DPP is recoverable via filtration.
  • Solvent Sustainability : Isopropanol/water mixtures reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the phenyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chlorophenyl group and a methylsulfonyl-substituted pyrazole moiety, which contribute to its reactivity and biological activity. The structural characteristics include:

  • Molecular Formula : C12H13ClN2O3SC_{12}H_{13}ClN_{2}O_{3}S
  • Molar Mass : 300.76 g/mol
  • Functional Groups : Chlorophenyl, methylsulfonyl, pyrazole

The presence of the methylsulfonyl group may facilitate nucleophilic substitution reactions, while the pyrazole ring can undergo electrophilic aromatic substitutions. The ether functionality allows for cleavage under acidic or basic conditions, potentially yielding reactive intermediates for further synthetic applications .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazoles, including 4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether, exhibit significant biological activities. Notably, they have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential applications as anti-inflammatory agents, making them candidates for pain management therapies .

Mechanism of Action

The mechanism of action of 4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for other heterocycles, allowing it to engage in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs with modifications in the pyrazole substituents, aromatic rings, or ether linkages. Key comparisons include:

Substituent Effects on the Pyrazole Ring

  • Methylsulfonyl vs. Methyl Groups: Replacement of the methylsulfonyl group with a methyl (-CH₃) group reduces electron withdrawal, increasing the pyrazole ring’s electron density. For example, 1-methyl-5-(4-chlorophenyl)pyrazole exhibits higher solubility in nonpolar solvents compared to the methylsulfonyl analog, which likely favors polar solvents due to its sulfonyl group .
  • Sulfonamide vs. Sulfonyl Ether :
    Substituting the methylsulfonyl group with a sulfonamide (-SO₂NH₂) enhances hydrogen-bonding capacity. For instance, 1-sulfonamido-pyrazole derivatives demonstrate improved binding affinity in enzyme inhibition assays compared to methylsulfonyl analogs, as seen in studies of cyclooxygenase inhibitors .

Aromatic Ring Modifications

  • 4-Chlorophenyl vs. In contrast, methoxyphenyl analogs (e.g., 4-methoxyphenyl ethers) exhibit increased susceptibility to hydrolysis due to the electron-donating methoxy group .
  • Benzannulated Pyrazoles: Benzopyrazoles (e.g., indazoles) fused with aromatic rings show enhanced thermal stability and π-π stacking interactions compared to non-fused pyrazoles like the target compound, as noted in materials science studies of organic semiconductors .

Ether Linkage Variations

  • Ethyl Ether vs. Thioether :
    Replacing the oxygen atom in the ethyl ether with sulfur (thioether) increases lipophilicity. For example, thioether-containing pyrazoles demonstrate higher membrane permeability in pharmacokinetic models, as observed in antimalarial drug candidates .

Data Table: Key Properties of Selected Pyrazole Derivatives

Compound Name Substituents (Pyrazole Position) Solubility (Polar Solvents) Melting Point (°C) Notable Applications
4-Chlorophenyl 1-(methylsulfonyl)pyrazole ether 1: -SO₂CH₃; 5: -O-C₆H₄-Cl Moderate (DMSO, acetone) 152–154* Under investigation
1-Methyl-5-(4-chlorophenyl)pyrazole 1: -CH₃; 5: -C₆H₄-Cl Low (hexane, toluene) 98–100 Agrochemical intermediates
1-Sulfonamido-5-phenylpyrazole 1: -SO₂NH₂; 5: -C₆H₅ High (water, ethanol) 210–212 Enzyme inhibitors
5-(4-Methoxyphenyl)-1-methylpyrazole 1: -CH₃; 5: -O-C₆H₄-OCH₃ Moderate (methanol, DCM) 85–87 Photocatalysts

*Estimated based on analogous sulfonylpyrazoles .

Research Findings and Implications

  • Reactivity : The methylsulfonyl group in the target compound likely stabilizes negative charges during nucleophilic substitution reactions, contrasting with methyl-substituted pyrazoles, which favor electrophilic aromatic substitution .

Biological Activity

4-Chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether, with the molecular formula C12H13ClN2O3S, is a compound of significant interest in medicinal chemistry due to its potential anti-inflammatory and analgesic properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methylsulfonyl-substituted pyrazole moiety. Its structure allows for various interactions within biological systems, particularly through its functional groups that may participate in nucleophilic substitutions and receptor binding.

Property Details
Molecular FormulaC12H13ClN2O3S
CAS Number321998-04-3
Molar Mass300.76 g/mol

While specific mechanisms for this compound remain under investigation, related pyrazole derivatives have demonstrated various biological activities. Notably, they can act as cyclooxygenase-2 (COX-2) inhibitors , which are crucial in mediating inflammation. Inhibition of COX-2 suggests potential applications in treating inflammatory diseases such as arthritis .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown substantial inhibition of COX enzymes, which play a pivotal role in inflammatory responses:

  • COX-2 Inhibition : Some pyrazole derivatives have been reported to inhibit COX-2 with low IC50 values, indicating high potency. For example, certain analogs have shown IC50 values as low as 0.01 μM .
  • Analgesic Activity : The analgesic effects of these compounds have been evaluated through various models, often showing superior efficacy compared to traditional analgesics like indomethacin and celecoxib .

Antitumor Activity

Pyrazole derivatives also exhibit antitumor potential. They have been studied for their inhibitory effects on various cancer-related pathways, including BRAF and EGFR signaling pathways. Such activities position them as promising candidates in cancer therapy .

Case Studies

Several studies have focused on the pharmacological profiles of pyrazole derivatives:

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of a pyrazole derivative in a mouse model of inflammation, reporting significant reductions in edema compared to control groups .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of this compound to COX enzymes, supporting its potential as a selective COX-2 inhibitor .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the methylsulfonyl group or the chlorophenyl moiety can significantly alter the pharmacological profile:

Compound Name Molecular Formula Key Features
4-Chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl etherC17H15ClN2O3SContains a phenylsulfonyl group; may enhance biological activity
4-Chloro-N-(pyrazol-5-yl)benzamideC10H9ClN2OLacks methylsulfonyl group; retains anti-inflammatory effects
4-Chlorophenyl 3-methylpyrazoleC10H10ClN2Simpler structure; different pharmacological properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, Tobiishi et al. ( ) describe synthesizing 1,5-diarylpyrazole derivatives through condensation of substituted hydrazines with ketones.
  • Methylsulfonyl introduction : Post-functionalization via sulfonation (e.g., using methylsulfonyl chloride) under anhydrous conditions with a base like triethylamine.
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., p-TsOH) improve yield. Purity is enhanced via recrystallization or column chromatography ( ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • ¹H/¹³C NMR : Pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while methylsulfonyl groups show distinct singlets (δ 3.0–3.5 ppm for CH₃SO₂). Aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.8 ppm ( ).
  • IR spectroscopy : Stretching vibrations for SO₂ (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and C-Cl (600–800 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) with fragmentation patterns confirming the pyrazole core and substituents ( ).

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodology :

  • X-ray diffraction : Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) ().
  • Refinement tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters refine non-H atoms ( ).

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze the electronic properties and reactivity of this compound?

  • Methodology :

  • Wavefunction analysis : Multiwfn calculates electron localization function (ELF) to map electron-rich regions (e.g., pyrazole ring) and electrostatic potential (ESP) to predict nucleophilic/electrophilic sites ( ).
  • Reactivity prediction : Fukui indices identify sites prone to electrophilic attack (e.g., para positions on the chlorophenyl group).
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for understanding solubility and pharmacokinetics ( ).

Q. What strategies are employed to resolve contradictions between in vitro and in vivo pharmacological data for pyrazole derivatives?

  • Methodology :

  • Assay standardization : Control variables like cell line selection (e.g., RAW264.7 for anti-inflammatory assays) and animal models (e.g., carrageenan-induced paw edema in rats).
  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., demethylation of the methoxy group) that may alter activity in vivo.
  • Dose-response correlation : Adjust in vitro IC₅₀ values for bioavailability differences ( ).

Q. What advanced crystallization techniques improve the quality of X-ray diffraction data for such compounds?

  • Methodology :

  • Microseeding : Introduce microcrystals into supersaturated solutions to promote uniform growth.
  • Temperature gradients : Use cryocooling (100 K) with liquid nitrogen to minimize thermal motion artifacts.
  • Twinned data handling : SHELXL’s TWIN/BASF commands refine twinned structures ( ).

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties, and what in silico models predict its metabolic stability?

  • Methodology :

  • LogP calculations : Methylsulfonyl groups increase hydrophilicity (lower LogP), improving solubility but reducing membrane permeability.
  • CYP450 metabolism prediction : Tools like SwissADME predict oxidation sites (e.g., sulfur in SO₂ group) vulnerable to CYP3A4-mediated metabolism.
  • PBPK modeling : GastroPlus simulates absorption profiles, highlighting potential for first-pass metabolism ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether
Reactant of Route 2
Reactant of Route 2
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether

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